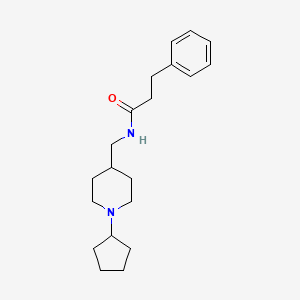
N-((1-cyclopentylpiperidin-4-yl)methyl)-3-phenylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure and stereochemistry of the compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, the conditions under which these reactions occur, and the products formed .Physical And Chemical Properties Analysis
This involves determining properties like melting point, boiling point, solubility, density, molar mass, and spectral properties .Aplicaciones Científicas De Investigación
Discovery and Development of Anticancer Agents
A significant area of scientific research involving N-((1-cyclopentylpiperidin-4-yl)methyl)-3-phenylpropanamide relates to its potential in the development of anticancer drugs. Studies have synthesized and evaluated various derivatives for their cytotoxicity against human cancer cell lines, highlighting the compound's relevance in oncology. For instance, a series of functionalized amino acid derivatives, including those related to the N-((1-cyclopentylpiperidin-4-yl)methyl)-3-phenylpropanamide structure, were synthesized and assessed for their in vitro cytotoxicity. Some compounds exhibited promising cytotoxicity in ovarian and oral cancers, suggesting their potential as new anti-cancer agents (Kumar et al., 2009).
Advances in Synthetic Analgesics
Research has also focused on the synthesis and pharmacological evaluation of analogs related to N-((1-cyclopentylpiperidin-4-yl)methyl)-3-phenylpropanamide for their analgesic properties. The development of novel analgesics aims to address the limitations of existing pain management solutions. One study reported the synthesis of diastereoisomers and enantiomers of related compounds, evaluating their analgesic activity. The findings indicated that certain derivatives exhibit potent analgesic effects, contributing to the exploration of new pain management options (van Bever et al., 1974).
Chemical Attribution Signatures for Forensic Analysis
In the field of forensic science, N-((1-cyclopentylpiperidin-4-yl)methyl)-3-phenylpropanamide and its derivatives have been studied for their chemical attribution signatures (CAS). This research is crucial for identifying the synthetic routes and origins of illicit drugs. A study detailed the analysis of chemical compounds associated with the synthesis of certain analgesics, employing advanced techniques to identify key CAS that can differentiate between synthetic routes. Such research is vital for law enforcement and regulatory agencies in the fight against illicit drug manufacture (Mayer et al., 2018).
Exploring Stereospecific Polymerization
Another area of application involves the study of stereospecific polymerization processes. Research on N,N-Dialkylacrylamides, including compounds structurally related to N-((1-cyclopentylpiperidin-4-yl)methyl)-3-phenylpropanamide, has contributed to understanding the polymerization mechanisms and the production of polymers with specific configurations. These studies have implications for materials science, offering insights into the design and synthesis of novel polymers with tailored properties (Kobayashi et al., 1999).
Safety and Hazards
Propiedades
IUPAC Name |
N-[(1-cyclopentylpiperidin-4-yl)methyl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O/c23-20(11-10-17-6-2-1-3-7-17)21-16-18-12-14-22(15-13-18)19-8-4-5-9-19/h1-3,6-7,18-19H,4-5,8-16H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYIJCZOEDMGVPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCC(CC2)CNC(=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-cyclopentylpiperidin-4-yl)methyl]-3-phenylpropanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-chlorophenyl)formamido]-N-(1-cyanocyclobutyl)-N-methylpropanamide](/img/structure/B2666094.png)
![2-(2-Chloro-6-fluorophenyl)-1-[3-(triazol-2-yl)azetidin-1-yl]ethanone](/img/structure/B2666096.png)
![2-Chloro-N-(cyclohex-3-en-1-ylmethyl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]acetamide](/img/structure/B2666097.png)
![N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]-3-nitrobenzamide](/img/structure/B2666098.png)

![N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2666100.png)
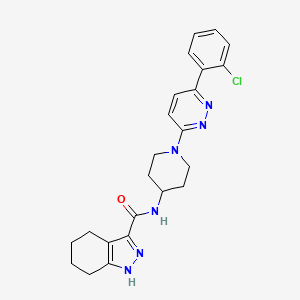
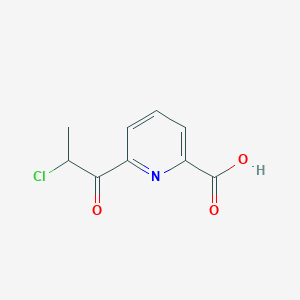
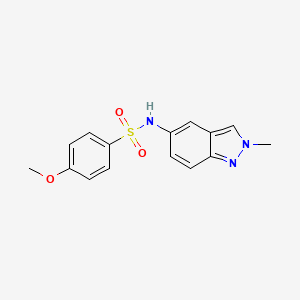
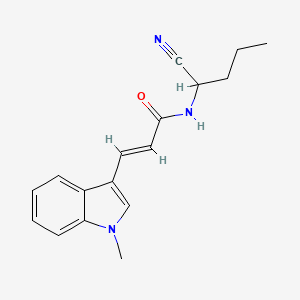
![1-(4-chlorophenyl)-2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2666108.png)
![3-[5-(4-methylphenyl)furan-2-yl]-N-(4-sulfamoylphenyl)propanamide](/img/structure/B2666114.png)

![1,1-Dimethyl-3-[(1-methylpyrrolidin-3-yl)methyl]urea](/img/structure/B2666117.png)